2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2 hcl
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Overview
Description
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a benzyl group, and a piperazine ring, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-benzylpiperazine with an appropriate amino ketone precursor. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride
- 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone dihydrochloride
Uniqueness
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a benzyl group attached to the piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZBQIXOMXJVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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